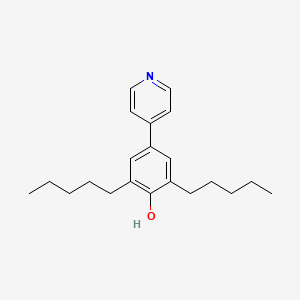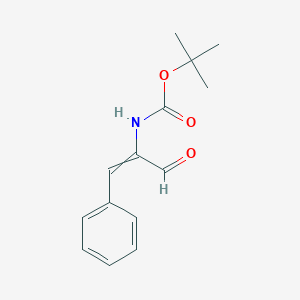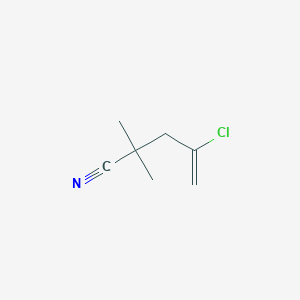
4-Chloro-2,2-dimethylpent-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,2-dimethylpent-4-enenitrile is a chemical compound with the molecular formula C7H10ClN It is characterized by the presence of a chloro group, a nitrile group, and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2-dimethylpent-4-enenitrile typically involves the chlorination of 2,2-dimethylpent-4-enenitrile. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,2-dimethylpent-4-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (C2H5OH).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like carbon tetrachloride (CCl4) are used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-methoxy-2,2-dimethylpent-4-enenitrile or 4-amino-2,2-dimethylpent-4-enenitrile.
Addition Reactions: Products include 4-chloro-2,2-dimethylpentane-1,4-dinitrile.
Oxidation and Reduction Reactions: Products include 4-chloro-2,2-dimethylpentanoic acid or 4-chloro-2,2-dimethylpentylamine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,2-dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,2-dimethylpent-4-enenitrile depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack. The nitrile group can undergo reduction or oxidation, leading to the formation of amines or carboxylic acids, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpent-4-enenitrile: Lacks the chloro group, resulting in different reactivity.
4-Bromo-2,2-dimethylpent-4-enenitrile: Similar structure but with a bromo group instead of a chloro group, leading to different substitution reactions.
4-Chloro-2,2-dimethylpent-4-enamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior.
Uniqueness
4-Chloro-2,2-dimethylpent-4-enenitrile is unique due to the presence of both a chloro group and a nitrile group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
144174-46-9 |
|---|---|
Molekularformel |
C7H10ClN |
Molekulargewicht |
143.61 g/mol |
IUPAC-Name |
4-chloro-2,2-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H10ClN/c1-6(8)4-7(2,3)5-9/h1,4H2,2-3H3 |
InChI-Schlüssel |
SKZADMSXDXIHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=C)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
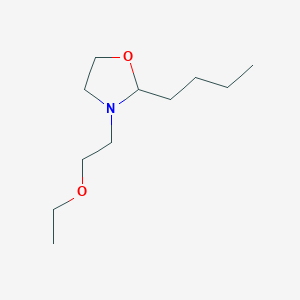
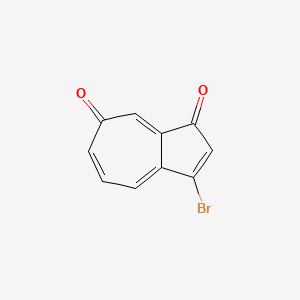
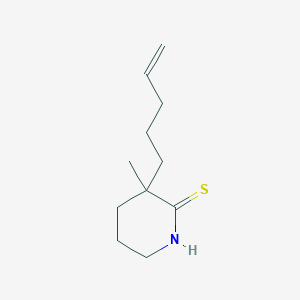
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
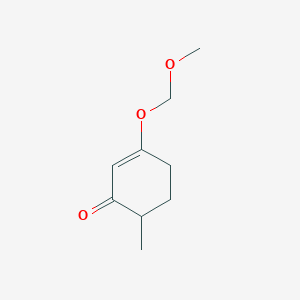
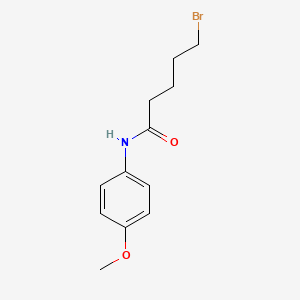
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
